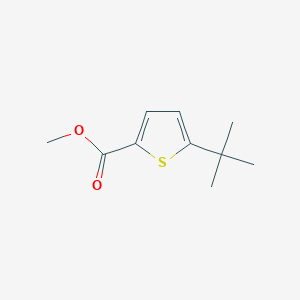![molecular formula C15H12Cl3NO2S B2457300 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034416-86-7](/img/structure/B2457300.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound with multiple chloro and heterocyclic groups. Its structure suggests significant chemical activity and potential for various applications in chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Route 1: Synthesis starts with the cyclization of chlorothiophene with a chloropyridine derivative under acidic conditions. The intermediate product is then reacted with 2,4-dichlorophenol in a nucleophilic substitution reaction.
Route 2: Another method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with a chlorinated thienopyridine under catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrially, the process can be scaled up using continuous flow reactors to ensure precise control over reaction temperatures and the addition of reagents, increasing yield and purity.
Employing catalysts such as Lewis acids or transition metals to enhance reaction rates and product formation is common.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oxidative reactions can introduce hydroxyl groups or form sulfoxides and sulfones under controlled conditions using oxidants like m-CPBA or KMnO4.
Reduction: The compound can undergo reduction using agents like LiAlH4 or catalytic hydrogenation to potentially form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions may replace chlorine atoms with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, Pd/C with H2
Substitution: Grignard reagents, Organolithium compounds
Major Products Formed
Oxidation: Hydroxylated derivatives, sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone finds diverse applications due to its unique structure:
Chemistry: Used as an intermediate in synthesizing other complex organic compounds and polymers.
Medicine: Investigated for its potential as a precursor in pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Industry: Used in developing advanced materials with specific properties such as corrosion resistance and thermal stability.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, involving various pathways:
Binding to Enzymes: Acts as an inhibitor for specific enzymes, altering metabolic pathways.
Receptor Modulation: May interact with receptors on cell membranes, affecting signaling pathways.
Protein Interactions: Can form complexes with proteins, potentially altering their function and stability.
Comparación Con Compuestos Similares
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone stands out among similar compounds due to:
Uniqueness: The specific arrangement of chlorine atoms and the heterocyclic core provides unique reactivity and biological activity.
Enhanced Stability: The dichlorophenoxy group enhances the compound's chemical and thermal stability compared to its analogs.
Similar Compounds
2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl derivatives
2,4-dichlorophenoxyacetic acid derivatives
Other chlorinated thienopyridines
That’s a deep dive into the world of this compound. This compound certainly has a rich profile worth exploring. Anything else you want to uncover?
Propiedades
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2S/c16-10-1-2-12(11(17)6-10)21-8-15(20)19-4-3-13-9(7-19)5-14(18)22-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBBWNYFATTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)
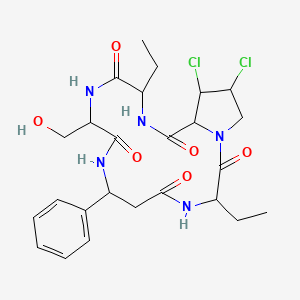

![N-(3,5-dimethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2457223.png)
![N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2457226.png)
![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)
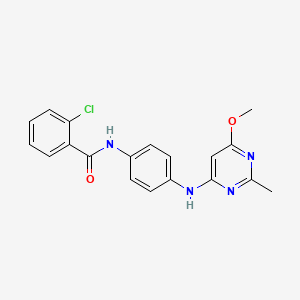
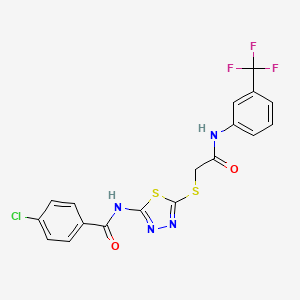
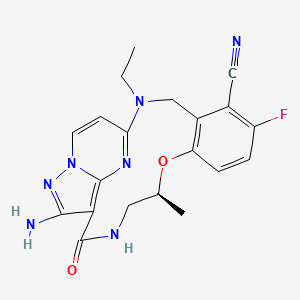
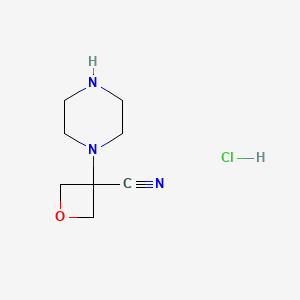
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457236.png)
